molecular formula C10H11NO5 B6338571 1-(3,4-Dimethoxy-2-nitrophenyl)ethanone CAS No. 857565-71-0

1-(3,4-Dimethoxy-2-nitrophenyl)ethanone

Cat. No.: B6338571
CAS No.: 857565-71-0
M. Wt: 225.20 g/mol
InChI Key: SLMBURGYPGSXJL-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxy-2-nitrophenyl)ethanone (CAS 857565-71-0) is a nitro-substituted aromatic ketone of high interest in synthetic and medicinal chemistry. This compound, with the molecular formula C 10 H 11 NO 5 and a molecular weight of 225.20 g/mol, serves as a versatile and valuable building block for the synthesis of complex molecular frameworks . Its structure features both electron-donating methoxy groups and an electron-withdrawing nitro group, making it a reactive intermediate for various electrophilic and nucleophilic transformations . This compound is particularly significant in pharmaceutical research and development. It can be utilized as a key precursor in the preparation of substituted quinazolinones, which are investigated as potential cardiotonic agents, and other heterocyclic compounds that are core structures in many bioactive molecules . The nitro group present in the structure offers a handle for further functionalization, such as reduction to an amine, enabling the compound to be integrated into larger, more complex pharmacophores. Researchers value it for its well-defined structure and consistent reactivity, which facilitate controlled functionalization in the lab. Our this compound is supplied with a high level of purity (typically ≥95% or ≥98% ) to ensure reliable and reproducible results in your experiments. It is provided as a solid and should be stored in a cool, dark place, preferably at controlled room temperature or between 2-8°C . As a standard safety precaution, this compound carries hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Researchers should wear appropriate personal protective equipment, including gloves and eye/face protection, and refer to the Safety Data Sheet (SDS) for comprehensive handling instructions. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(3,4-dimethoxy-2-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-6(12)7-4-5-8(15-2)10(16-3)9(7)11(13)14/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMBURGYPGSXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677411
Record name 1-(3,4-Dimethoxy-2-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857565-71-0
Record name 1-(3,4-Dimethoxy-2-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Nitration Protocol

Reagents and Conditions

  • Starting Material : 3,4-Dimethoxyacetophenone (CAS 498-02-2)

  • Nitrating Agent : Concentrated nitric acid (HNO₃, 98%)

  • Solvent : Dichloromethane (CH₂Cl₂)

  • Temperature : -10°C

  • Reaction Time : 2 hours

Procedure

  • A solution of 3,4-dimethoxyacetophenone (100.0 g, 0.6 mol) in CH₂Cl₂ (500 mL) is cooled to -10°C under vigorous stirring.

  • Nitric acid (70 mL) is added dropwise to maintain the temperature below -5°C.

  • The mixture is stirred for 2 hours, then quenched by pouring into ice water.

  • The organic layer is separated, washed with water, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is recrystallized from ethanol to yield yellow crystals (89.4% yield).

Key Analytical Data

  • Melting Point : 133.5–135°C

  • ¹H NMR (CDCl₃) : δ 7.62 (s, 1H), 6.77 (s, 1H), 3.99 (s, 6H), 2.51 (s, 3H)

  • MS (ESI) : m/z 226.1 [M+H]⁺

Alternative Nitration Using Acetic Anhydride

A modified approach employs acetic anhydride as a solvent and nitrating agent co-reactant:

Reagents and Conditions

  • Nitrating Agent : HNO₃ in acetic anhydride

  • Temperature : 0–5°C (ice-bath)

  • Reaction Time : 5 hours

Procedure

  • Concentrated HNO₃ (10 mL) is mixed with acetic anhydride (2.5 mL) at 0°C.

  • 3,4-Dimethoxyacetophenone (2.17 g, 12 mmol) dissolved in acetic anhydride is added slowly.

  • After 5 hours, the mixture is poured into ice-water (200 mL) and extracted with CH₂Cl₂.

  • The organic phase is dried, concentrated, and recrystallized from ethanol (61% yield).

Comparative Analysis

ParameterCH₂Cl₂ MethodAcetic Anhydride Method
Yield 89.4%61%
Reaction Time 2 hours5 hours
Temperature -10°C0–5°C
Solvent CH₂Cl₂Acetic anhydride

The higher yield in the CH₂Cl₂ method is attributed to improved nitro-group regioselectivity under colder conditions, minimizing byproduct formation.

Mechanistic Insights and Selectivity Considerations

The nitration of 3,4-dimethoxyacetophenone proceeds via electrophilic attack at the aromatic ring. The methoxy groups at positions 3 and 4 direct nitration to the ortho position relative to the acetyl group (position 2), as follows:

  • Generation of Nitronium Ion : HNO₃ reacts with H₂SO₄ (or acetic anhydride) to form NO₂⁺.

  • Electrophilic Attack : The electron-donating methoxy groups activate the ring, favoring nitration at the least sterically hindered position (C-2).

  • Stabilization : The acetyl group withdraws electron density via resonance, further directing nitration to C-2.

Side Reactions

  • Over-nitration at C-6 (para to acetyl group) may occur if temperature exceeds -5°C.

  • Oxidative side products are suppressed by maintaining low temperatures and controlled acid addition.

Industrial-Scale Adaptations

While laboratory protocols are well-documented, industrial production requires modifications for cost and safety:

Continuous-Flow Nitration

  • Advantages : Enhanced heat dissipation, reduced reaction time, and higher throughput.

  • Conditions : Tubular reactor with HNO₃/H₂SO₄ mixture at 10°C.

  • Yield : ~85% (pilot-scale data).

Solvent Recycling

  • Dichloromethane is reclaimed via distillation, reducing waste and costs.

Analytical Validation and Quality Control

Purity Assessment

  • HPLC : Purity >98% confirmed using C18 column (MeCN/H₂O, 70:30).

  • Elemental Analysis : Calculated for C₁₀H₁₁NO₅: C 53.34%, H 4.89%, N 6.22%. Found: C 53.28%, H 4.82%, N 6.18%.

Impurity Profiling

  • Common impurities include 3,4-dimethoxy-6-nitroacetophenone (<2%) and residual starting material (<0.5%).

Chemical Reactions Analysis

1-(3,4-Dimethoxy-2-nitrophenyl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Dimethoxy-2-nitrophenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxy-2-nitrophenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-(3,4-Dihydroxyphenyl)ethanone ()
  • Molecular Formula : C₈H₈O₃
  • Key Features : Contains two hydroxyl groups (3,4-dihydroxy) instead of methoxy and nitro groups.
  • Comparison : The hydroxyl groups increase polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the dimethoxy-nitro analog. However, the absence of a nitro group reduces electrophilic reactivity, which is critical in reactions like nucleophilic aromatic substitution .
1-(3-Nitrophenyl)ethanone ()
  • Molecular Formula: C₈H₇NO₃
  • Key Features : A nitro group at the meta position (3-nitro) instead of ortho (2-nitro).
1-(2,6-Difluoro-3-nitrophenyl)ethanone ()
  • Molecular Formula: C₈H₅F₂NO₃
  • Key Features : Contains fluorine atoms (2,6-difluoro) and a nitro group (3-nitro).
  • Comparison : Fluorine’s electronegativity enhances the electron-withdrawing effect of the nitro group, possibly increasing stability and resistance to metabolic degradation. The difluoro substitution may also improve lipophilicity compared to the dimethoxy-nitro compound .
Antibacterial Analogs ()
  • Example: 1-(3,4-Dihydroxy-phenyl)-2-(7-methoxy-1-methyl-1,3,4,9-tetrahydro-beta-carbolin-2-yl)-ethanone (Compound III).
  • Key Features: A dihydroxy-phenyl ethanone fused with a β-carboline moiety.
  • Comparison : The dimethoxy-nitro compound lacks the β-carboline scaffold but shares a nitro-aromatic core. Nitro groups are often associated with antibacterial activity, but the methoxy substituents in the target compound may reduce cytotoxicity compared to hydroxylated analogs .
DNA Photocleaving Agents ()
  • Example: 1-(4-Nitrophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone.
  • Key Features : A nitro group at the para position with a pyrazole side chain.
  • Comparison : The ortho-nitro and dimethoxy groups in the target compound could offer unique DNA-binding interactions due to steric and electronic differences, though its photocleaving efficacy remains untested .
Acylation Products ()
  • Example: 1-(2,4,5-Trifluorophenyl)ethanone.
  • Key Features : Synthesized via AlCl₃-mediated acylation of polyfluoroarenes.
  • Comparison : The target compound’s nitro and methoxy groups likely require milder nitration and etherification conditions compared to the harsh acylation methods used for fluorinated analogs .
Hydroxyacetophenone Derivatives (–20)
  • Example: 1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenylethanone (CAS 274925-86-9).
  • Key Features : Combines nitro, hydroxyl, and phenyl groups.
  • Comparison: The dimethoxy groups in the target compound improve stability against oxidation compared to hydroxylated analogs, which are prone to quinone formation .

Physicochemical Data Table

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
1-(3,4-Dimethoxy-2-nitrophenyl)ethanone C₁₀H₁₁NO₆ 2-NO₂, 3,4-OCH₃ 241.20 High thermal stability, moderate polarity
1-(3,4-Dihydroxyphenyl)ethanone C₈H₈O₃ 3,4-OH 152.15 High solubility in water
1-(2,6-Difluoro-3-nitrophenyl)ethanone C₈H₅F₂NO₃ 3-NO₂, 2,6-F 201.13 Lipophilic, UV-active
1-(3-Nitrophenyl)ethanone C₈H₇NO₃ 3-NO₂ 165.15 Reactive in electrophilic substitutions

Biological Activity

1-(3,4-Dimethoxy-2-nitrophenyl)ethanone is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C11H13N1O5
  • Molecular Weight : 239.23 g/mol
  • Functional Groups : Nitro group (-NO2), methoxy groups (-OCH3), and a ketone group (-COCH3).

The presence of these functional groups contributes to the compound's reactivity and biological activity.

The biological effects of this compound are primarily attributed to its ability to interact with cellular components:

  • Reactive Intermediates : The nitro group can undergo bioreduction to form reactive intermediates that may interact with proteins, enzymes, and DNA, potentially leading to cytotoxic effects.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and survival.

Biological Activities

This compound has been investigated for several biological activities:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies:

  • Cell Line Studies : In vitro assays demonstrated significant antiproliferative activity against cancer cell lines such as A549 (non-small cell lung cancer) and others. The compound's IC50 values were comparable to known chemotherapeutics .
  • Mechanisms of Action : It is believed that the compound induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial function .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Anticancer Study :
    • Objective : To evaluate the anticancer effects on A549 cell lines.
    • Findings : The compound exhibited an IC50 value of approximately 220 nM, indicating potent antiproliferative activity.
    • : The study supports further investigation into its use as a potential chemotherapeutic agent .
  • Antimicrobial Efficacy :
    • Objective : To assess antimicrobial activity against common bacterial strains.
    • Results : Showed effective inhibition zones against Staphylococcus aureus and Escherichia coli.
    • Implications : Suggests potential for development as an antibacterial agent.

Summary of Research Findings

Activity TypeFindingsReferences
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerIC50 ~220 nM in A549 cell lines
MechanismInduces apoptosis via mitochondrial disruption

Q & A

Q. How are contradictory bioactivity data resolved experimentally?

  • Resolution : Replicate studies under standardized conditions (pH, temperature, solvent). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics. Cross-validate with knockout cell models to exclude off-target effects. For example, discrepancies in COMT inhibition may arise from assay sensitivity variations .

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